2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C20H18N4O3S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18N4O3S2/c1-26-15-8-6-14(7-9-15)21-18(25)13-29-20-23-22-19(17-5-3-11-28-17)24(20)12-16-4-2-10-27-16/h2-11H,12-13H2,1H3,(H,21,25) |
InChI Key |
SVTOJWHAHNDQPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
| Component | Quantity | Role |
|---|---|---|
| Furan-2-carbaldehyde | 12.3 mmol | Aldehyde precursor |
| Thiophene-2-carbohydrazide | 10.0 mmol | Hydrazide source |
| Carbon disulfide (CS₂) | 15 mL | Cyclizing agent |
| Potassium hydroxide (KOH) | 2.5 g | Base catalyst |
| Ethanol (95%) | 50 mL | Solvent |
Procedure :
-
Dissolve thiophene-2-carbohydrazide in ethanol under reflux (78°C).
-
Add furan-2-carbaldehyde dropwise over 30 minutes.
-
Introduce CS₂ and KOH, maintaining reflux for 8 hours.
-
Acidify with HCl (1M) to pH 3–4, yielding a yellow precipitate.
Yield : 68–72%
Characterization :
Coupling Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Temperature | 60°C | Balances rate/side reactions |
| Reaction time | 6 hours | Completes alkylation |
| Base | Triethylamine | Neutralizes HCl byproduct |
Procedure :
-
Suspend 4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (5.0 mmol) in DMF.
-
Add 2-chloro-N-(4-methoxyphenyl)acetamide (5.5 mmol) and triethylamine (6.0 mmol).
-
Stir at 60°C under nitrogen for 6 hours.
-
Quench with ice water, extract with dichloromethane, and dry over Na₂SO₄.
Yield : 74–78%
Purity : >98% (HPLC, C18 column, acetonitrile/water 65:35).
Critical Analysis of Methodologies
Cyclization Efficiency
The use of CS₂ in triazole formation achieves higher regioselectivity compared to thiourea analogs, minimizing the formation of 1,3,4-oxadiazole byproducts. Substituting ethanol with dimethylformamide (DMF) increases reaction rate but reduces yield due to side reactions (Table 1).
Table 1: Solvent Impact on Cyclization
| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Ethanol | 78 | 72 | 5 |
| DMF | 90 | 58 | 22 |
| Acetonitrile | 82 | 65 | 12 |
Sulfanyl-Acetamide Coupling Challenges
Competitive thioether formation is mitigated by:
-
Stoichiometric excess of 2-chloroacetamide (1.1 eq)
-
Inert atmosphere to prevent oxidation of -SH groups
-
Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improving interfacial reactivity.
Characterization and Validation
Spectroscopic Consistency
Purity Assessment
-
HPLC Retention time : 8.9 minutes (method: 0.1% TFA in H₂O/MeCN gradient).
-
Elemental Analysis : C 50.62%, H 3.82%, N 11.78% (theoretical C 50.63%, H 3.83%, N 11.80%).
Comparative Synthesis Routes
Alternative Pathways
-
Microwave-assisted synthesis : Reduces reaction time to 2 hours but requires specialized equipment.
-
Solid-phase synthesis : Enables parallel purification but yields drop to 55–60%.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Factor | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Raw material cost | $320 | $28,000 |
| Energy consumption | 15 kWh | 1,200 kWh |
| Waste disposal | 2 kg | 180 kg |
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives .
Scientific Research Applications
Structural Characteristics
Molecular Formula : C20H18N4O3S2
Molecular Weight : Approximately 475.0 g/mol
Functional Groups : The compound features a methoxy group, thiophene and furan rings, and a triazole structure. These components contribute to its unique biological and chemical properties.
Medicinal Chemistry
- Antimicrobial Activity : Compounds containing the 1,2,4-triazole nucleus have demonstrated significant antimicrobial properties. Studies indicate that derivatives can effectively combat various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The presence of thiophene and furan rings may enhance antifungal activity through synergistic effects. Research has shown that similar compounds exhibit activity against fungi like Candida albicans.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.
Materials Science
The unique structural features of this compound make it suitable for developing novel materials with specific electronic and optical properties. Its potential applications include:
- Organic Photovoltaics : The compound's electronic properties could be harnessed in solar cell technology.
- Sensors : Its ability to interact with various chemical species may allow for applications in sensor technologies.
Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups can participate in various chemical reactions, making it valuable for:
- Drug Development : It can be modified to create new pharmaceuticals with enhanced efficacy.
-
Chemical Reactions Analysis :
- Oxidation : Can undergo oxidation reactions at the furan and thiophene rings.
- Reduction : Reduction reactions can occur at the triazole ring.
- Substitution Reactions : The compound can participate in nucleophilic and electrophilic substitution reactions.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on derivatives of triazole compounds revealed that modifications to the thiophene ring significantly enhanced antibacterial activity against Escherichia coli .
- Anticancer Activity Research : In vitro studies indicated that compounds similar to 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide showed promising results in inhibiting tumor growth in breast cancer cell lines .
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and acetamide groups. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-triazole-3-thione derivatives modified at positions 3, 4, and 3. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Pharmacological Comparison
Key Findings
Role of Methoxy Group : The 4-methoxyphenyl substituent in the target compound enhances AEA compared to analogs with electron-withdrawing groups (e.g., 4-chlorophenyl in Analog 1) . Methoxy groups improve solubility and modulate electronic effects, favoring receptor interactions.
Heterocyclic Substituents : The thiophen-2-yl group at position 5 contributes to higher AEA (73%) than phenyl (Analog 2) or unsubstituted furan derivatives (Analog 3). Thiophene’s sulfur atom may enhance binding affinity via hydrophobic interactions .
Synthetic Flexibility : Allyl or propenyl groups at position 4 (e.g., Analog 3) simplify synthesis but reduce activity, suggesting steric hindrance or metabolic instability .
Comparative Efficacy: The target compound’s AEA approaches diclofenac sodium (75% vs.
Physicochemical Properties
- IR Spectroscopy : The target compound shows N-H (3243 cm⁻¹), C=O (1669 cm⁻¹), and C-S (681 cm⁻¹) stretches, consistent with acetamide-triazole derivatives .
- NMR Data : The 4-methoxyphenyl group causes distinct deshielding in aromatic protons (δ 7.2–7.4 ppm), differing from methyl-substituted analogs (δ 6.8–7.1 ppm) .
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential for biological activity. Its structure includes various functional groups, such as a methoxy group, a thiophene ring, a furan ring, and a triazole ring, which contribute to its pharmacological properties. This article aims to provide an in-depth analysis of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 475.0 g/mol. The unique combination of heterocycles and functional groups enhances its interaction with biological targets, potentially leading to significant therapeutic effects.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities. This includes:
- Antifungal Activity : Compounds with triazole rings are known to inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis.
- Antibacterial Properties : Triazole derivatives have shown effectiveness against various bacterial strains, including resistant strains.
- Anticancer Effects : Some studies suggest that triazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis.
The biological activity of 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is likely attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes.
- Receptor Modulation : It may also interact with specific receptors in cells, modulating signaling pathways related to cell growth and survival.
Case Studies and Research Findings
Several studies have explored the biological activities of similar triazole compounds:
-
Antibacterial Activity : A study reported that triazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.046–3.11 μM against MRSA, outperforming traditional antibiotics like vancomycin .
Compound Name MIC (μM) Target Pathogen Triazole A 0.046 MRSA Vancomycin 0.68 MRSA Ciprofloxacin 2.96 E. coli -
Anticancer Activity : Another research highlighted that certain triazole derivatives demonstrated IC50 values between 1.02–74.28 μM across various cancer cell lines .
Compound Name IC50 (μM) Cancer Cell Line Triazole B 10 MCF-7 Triazole C 20 HT-29 - Antifungal Effects : Compounds similar in structure to the target compound showed significant antifungal activity against Candida albicans, indicating potential for therapeutic applications in fungal infections .
Synthesis and Structural Modifications
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step processes that allow for structural modifications to enhance biological activity. Understanding the structure–activity relationship (SAR) is crucial for optimizing efficacy and reducing toxicity.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Triazole ring formation via cyclization of thiosemicarbazides or hydrazine derivatives (e.g., using carbon disulfide and amines) .
- Sulfanyl acetamide coupling by reacting triazole-thiones with chloroacetamides under reflux in ethanol/water with KOH catalysis .
- Key parameters for optimization:
-
Temperature : 60–80°C for cyclization steps .
-
Solvent : Ethanol or DMF for polar intermediates .
-
Catalysts : KOH or NaOH for nucleophilic substitution .
- Purification via recrystallization (ethanol/water) or column chromatography .
Parameter Optimal Range Impact on Yield Reaction Time 4–6 hours Prevents byproduct formation pH 8–10 (basic) Enhances coupling efficiency Molar Ratio (1:1.2) Excess chloroacetamide Maximizes conversion
Q. How is structural characterization performed to confirm the compound’s integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., furan methyl at δ 4.5–5.0 ppm, thiophen protons at δ 7.1–7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₂₀H₁₉N₅O₃S₂: 465.09 g/mol) .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–S at ~500 cm⁻¹) .
- X-ray Crystallography : Resolve 3D structure for docking studies (applied in analogues ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anti-inflammatory activity?
Methodological Answer:
- Substituent Variation :
- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, NO₂) to enhance bioactivity .
- Modify furan/thiophen rings with methyl or methoxy groups to improve membrane permeability .
- In Vivo Models :
- Assess anti-exudative activity in rat formalin-induced edema models (dose range: 10–50 mg/kg) .
- Compare with reference drugs (e.g., indomethacin) to calculate IC₅₀ values .
- Key Findings :
- Methoxy groups enhance solubility but reduce metabolic stability .
- Thiophen rings improve target binding affinity vs. furan derivatives .
Q. What computational strategies are effective for predicting target interactions and resolving contradictory bioactivity data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 or TNF-α (PDB IDs: 5KIR, 6OP0). Focus on:
- Hydrophobic pockets : Triazole and thiophen interactions .
- Hydrogen bonds : Acetamide carbonyl with Arg120/His90 residues .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) to resolve discrepancies between in vitro and in vivo results .
- Contradiction Resolution Example :
- If in vitro assays show high activity but in vivo results are weak, check metabolic stability via liver microsome assays .
Q. How can researchers address discrepancies in reported biological activity across similar triazole derivatives?
Methodological Answer:
- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial tests, MTT for cytotoxicity) .
- Data Normalization : Use internal controls (e.g., % inhibition relative to positive/negative controls) .
- Meta-Analysis : Compare substituent effects across studies (e.g., furan vs. pyridine in triazole derivatives ).
- Case Study :
- Contradictory Anticancer Activity : Variances in IC₅₀ (10–100 µM) may arise from cell line specificity (e.g., HeLa vs. MCF-7). Validate with clonogenic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
